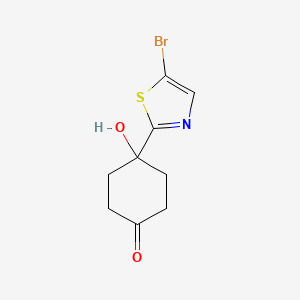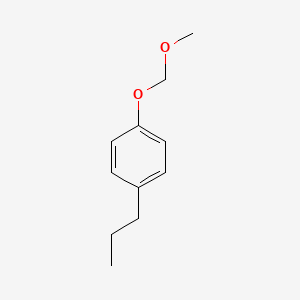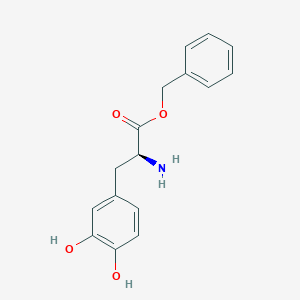
5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole
描述
5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique structure combining pyridine and oxadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-3-(bromomethyl)pyridine with 2-pyridylhydrazine in the presence of a base to form the desired oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors can be employed to ensure consistent production quality and scalability.
化学反应分析
Types of Reactions
5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often facilitated by bases like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of corresponding amines.
科学研究应用
5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing various biological pathways .
相似化合物的比较
Similar Compounds
- 3-(5-methylpyridin-3-yl)-1,2,4-oxadiazole
- 5-(pyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole
- 5-(5-methylpyridin-3-yl)-1,2,4-triazole
Uniqueness
5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is unique due to its specific combination of pyridine and oxadiazole rings, which imparts distinct chemical and biological properties. This structural arrangement allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound for research and development in various fields .
属性
分子式 |
C13H10N4O |
|---|---|
分子量 |
238.24 g/mol |
IUPAC 名称 |
5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H10N4O/c1-9-6-10(8-14-7-9)13-16-12(17-18-13)11-4-2-3-5-15-11/h2-8H,1H3 |
InChI 键 |
LTUFPHWUVJIYTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1)C2=NC(=NO2)C3=CC=CC=N3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione](/img/structure/B8388735.png)



![Ethyl 2-[(cyclohexyloxy)imino]-3-oxobutanoate](/img/structure/B8388757.png)




![1-[1-(Hydroxymethyl)-2-hydroxyethoxymethyl]-5-(1-azido-2-iodoethyl)uracil](/img/structure/B8388795.png)
![1-[3-(Benzyloxy)phenyl]-2-(formylamino)ethane](/img/structure/B8388809.png)
